Cerium(III) bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
cerium(3+);tribromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ce/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOUSOJAOQPDEH-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Ce+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Ce | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932338 | |
| Record name | Cerium tribromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14457-87-5 | |
| Record name | Cerium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14457-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerous bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014457875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium tribromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEROUS BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEM75FEL39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Cerium Iii Bromide
Advanced Preparation Techniques for Anhydrous Cerium(III) Bromide
The synthesis of anhydrous this compound is a critical step for its application in scintillation crystals, as the presence of water can lead to the formation of oxybromides and negatively impact the material's performance. Several advanced techniques have been developed to produce high-purity, anhydrous CeBr₃.
High-Temperature and Controlled Atmosphere Synthesis
High-temperature methods are employed to produce crystalline, anhydrous this compound. These techniques are often necessary for growing large, high-quality single crystals.
Melt-Based Crystal Growth: Anhydrous CeBr₃ melts congruently at 722°C, which allows for the growth of single crystals from the melt using methods like the Bridgman and Czochralski techniques. patsnap.com These processes require a controlled atmosphere to prevent the hydration of the highly hygroscopic material. patsnap.com
High-Temperature Distillation: this compound can be purified by distillation at reduced pressure (~0.1 Pa) in a quartz ampoule at temperatures between 875-880°C. wikipedia.org
Dehydration Pathways from Hydrated this compound Precursors
A common and effective method for producing anhydrous CeBr₃ involves the dehydration of its hydrated forms. This process must be carefully controlled to avoid the formation of cerium oxybromide.
The Ammonium (B1175870) Bromide Route: This is a widely used method for preparing anhydrous rare-earth halides. In this process, hydrated this compound is heated with ammonium bromide (NH₄Br). wikipedia.orgscience24.com The NH₄Br serves to create a non-aqueous, acidic environment that favors the removal of water molecules while suppressing the formation of oxybromide species. The residual NH₄Br can then be removed by sublimation. wikipedia.org A temperature-programmed method can be employed, with heating up to 410°C in a vacuum, to achieve a water content of less than 0.1%. google.com
Vacuum Dehydration: Heating hydrated this compound under vacuum is another pathway to the anhydrous form. spiedigitallibrary.orgosti.gov The dehydration process occurs in several steps, and the application of a vacuum helps to lower the final dehydration temperature to below 200°C. spiedigitallibrary.orgosti.gov Incomplete removal of water during this process can lead to the formation of oxybromides at higher temperatures. spiedigitallibrary.orgosti.gov
| Dehydration Method | Key Reagents/Conditions | Final Product Purity | Reference |
| Ammonium Bromide Route | Hydrated CeBr₃, NH₄Br, Programmed heating up to 410°C under vacuum | >99% | wikipedia.orgscience24.comgoogle.com |
| Vacuum Dehydration | Hydrated CeBr₃, Heating under vacuum | Dependent on conditions; risk of oxybromide formation | spiedigitallibrary.orgosti.gov |
Direct Reaction Methods Utilizing Cerium-Containing Compounds
Anhydrous this compound can also be synthesized through direct reactions involving various cerium-containing precursors.
Reaction with Cerium Sulfide (B99878): An early reported method for the preparation of CeBr₃ involves the reaction of cerium sulfide (Ce₂S₃) with gaseous hydrogen bromide (HBr). wikipedia.org
Reaction with Cerium Carbonate: Cerium carbonate (Ce₂(CO₃)₃) can be used as a starting material. It is first dissolved in hydrobromic acid (HBr) to form a hydrated this compound solution, which is then subjected to dehydration processes as described above. wikipedia.orgscience24.comsamaterials.com
Synthesis and Characterization of Hydrated this compound Forms
Hydrated this compound (CeBr₃·xH₂O) is a key intermediate in the production of the anhydrous salt and also has applications in its own right.
Crystallization from Aqueous Solutions
The most common method for synthesizing hydrated this compound is through the reaction of a cerium(III) source with hydrobromic acid, followed by crystallization.
Acid Dissolution: Cerium(III) carbonate or cerium(III) oxide can be dissolved in aqueous hydrobromic acid. samaterials.com The resulting solution is then typically concentrated and cooled to allow for the crystallization of hydrated this compound. google.com The general reaction using cerium carbonate is: Ce₂(CO₃)₃ + 6HBr → 2CeBr₃ + 3H₂O + 3CO₂
The number of water molecules in the hydrated crystal structure (x in CeBr₃·xH₂O) can vary. samaterials.comstanfordmaterials.com
Role of Hydrates as Synthetic Intermediates
Hydrated this compound is a crucial precursor in the synthesis of the high-purity anhydrous form required for many applications, most notably for scintillation crystals.
Starting Material for Dehydration: As detailed in section 2.1.2, the hydrated salt is the starting point for dehydration methods like the ammonium bromide route and vacuum heating. science24.comspiedigitallibrary.orgosti.gov The quality and purity of the final anhydrous product are highly dependent on the purity of the initial hydrated precursor.
Precursor for Other Cerium Compounds: Hydrated this compound can also serve as a reactant or precursor in the synthesis of other cerium-based compounds. samaterials.com
| Property | Value |
| Chemical Formula | CeBr₃·xH₂O |
| Appearance | White solid/powder |
| Solubility in Water | Very soluble |
| Sensitivity | Hygroscopic |
Ionic Liquid-Mediated Synthetic Routes to this compound Solvates
The synthesis of this compound solvates can be effectively achieved through routes mediated by ionic liquids (ILs). A notable method involves the use of the ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, which facilitates the dissolution of bulk this compound. This approach leads to the formation of a precursor paste, significantly enhancing the solubility of the this compound in various donor solvents. Subsequent crystallization from these solutions allows for the isolation of a range of this compound solvates.
This synthetic strategy has been successfully employed to produce several distinct solvated species. For instance, crystallization from tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (2-Me-THF), and acetonitrile (B52724) (MeCN) has yielded CeBr₃(THF)₄, CeBr₃(2-Me-THF)₄, and CeBr₃(MeCN)₅·MeCN, respectively. Furthermore, the isolated CeBr₃(THF)₄ can serve as a precursor for the synthesis of other derivatives, such as CeBr₃(py)₄ and CeBr₃(bipy)(py)₃, through ligand exchange reactions.
Enhanced Solubility and Reaction Control in Ionic Liquid Media
Ionic liquids play a crucial role in enhancing the solubility of this compound, which is otherwise challenging to dissolve in many common organic solvents. The formation of a precursor paste upon mixing bulk this compound with an ionic liquid like 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is a key step. This paste facilitates the interaction between the cerium salt and the donor solvent, leading to increased solubility.
The use of ionic liquids also offers a degree of control over the reaction, allowing for the isolation of specific solvated complexes. The choice of the donor solvent directly influences the final product, as the cerium(III) center coordinates with the solvent molecules. This control is demonstrated by the formation of different solvates when solvents such as THF, 2-Me-THF, or acetonitrile are used.
Below is a table summarizing the this compound solvates synthesized using an ionic liquid-mediated route and the corresponding crystallization solvents.
| Compound | Crystallization Solvent |
|---|---|
| CeBr₃(THF)₄ | Tetrahydrofuran (THF) |
| CeBr₃(2-Me-THF)₄ | 2-Methyltetrahydrofuran (2-Me-THF) |
| CeBr₃(MeCN)₅·MeCN | Acetonitrile (MeCN) |
Isolation and Purification of Solvated this compound Species
The isolation and purification of the solvated this compound species from the ionic liquid-solvent mixture are typically achieved through crystallization. After dissolving the precursor paste in the desired donor solvent, the solution is allowed to stand, often at reduced temperatures, to induce the formation of crystals.
Once crystals of the solvated this compound have formed, they are separated from the mother liquor, which contains the ionic liquid and any unreacted starting materials. The isolated crystals are then washed with a suitable solvent to remove any residual ionic liquid and dried under vacuum. The purity and identity of the isolated compounds are confirmed through analytical techniques such as single-crystal X-ray diffraction.
The following table presents data on the isolated yields of various this compound solvates prepared via an ionic liquid-mediated pathway.
| Isolated Solvated Species | Precursor | Yield (%) |
|---|---|---|
| CeBr₃(THF)₄ | CeBr₃ + IL | 78 |
| CeBr₃(2-Me-THF)₄ | CeBr₃ + IL | 65 |
| CeBr₃(MeCN)₅·MeCN | CeBr₃ + IL | 85 |
| CeBr₃(py)₄ | CeBr₃(THF)₄ | 72 |
| CeBr₃(bipy)(py)₃ | CeBr₃(THF)₄ | 58 |
Handling and Storage Protocols for Moisture-Sensitive this compound Materials
This compound is a hygroscopic and moisture-sensitive compound, meaning it readily absorbs moisture from the atmosphere. samaterials.comthermofisher.com This necessitates the use of specific handling and storage protocols to maintain its anhydrous form and prevent decomposition. Exposure to moist air or water can lead to the formation of hydrates and compromise the integrity of the material. samaterials.comthermofisher.com
Due to its sensitivity, all manipulations of anhydrous this compound should be carried out under an inert atmosphere, such as dry nitrogen or argon. ltschem.comumich.edu This is typically achieved using a glove box or Schlenk line techniques. pitt.edupitt.edu These methods prevent the compound from coming into contact with atmospheric moisture and oxygen.
When handling this compound, appropriate personal protective equipment, including gloves and safety glasses, should be worn. ltschem.comfishersci.com Care should be taken to avoid the generation of dust. ltschem.com In the event of a spill, it should be cleaned up promptly using a method that avoids dust dispersal, such as vacuuming with a HEPA filter. ltschem.com
For storage, this compound should be kept in a tightly sealed container in a cool, dry place. samaterials.comltschem.com The container should be stored under a dry, inert gas. ltschem.com It is also advisable to store the compound away from incompatible materials such as acids and oxidizing agents. ltschem.comfishersci.com
Solid State Structural Elucidation of Cerium Iii Bromide and Its Derivatives
Crystallographic Investigations of Anhydrous Cerium(III) Bromide
Anhydrous this compound (CeBr₃) has been a subject of interest for its application in scintillation counters. wikipedia.org Its solid-state structure provides a fundamental understanding of its physical properties.
Determination of Crystal System and Space Group Symmetry
Crystallographic studies have determined that anhydrous this compound crystallizes in the hexagonal system. wikipedia.orgjkps.or.kr It adopts the uranium trichloride (B1173362) (UCl₃)-type structure. wikipedia.orgjkps.or.kr The specific space group for this crystal structure is P6₃/m. wikipedia.orgjkps.or.krosti.gov This hexagonal structure is a common feature among lanthanide halides. osti.govosti.gov
Coordination Environment and Geometry of the Cerium(III) Center
In the solid state, the cerium(III) ion is nine-coordinate. wikipedia.org The coordination geometry around the Ce³⁺ center is best described as a tricapped trigonal prismatic arrangement. wikipedia.org This high coordination number is characteristic of the large ionic radius of the lanthanide elements.
Analysis of Cerium-Bromine Bond Lengths and Interatomic Distances
Detailed analysis of the crystal structure reveals specific bond lengths between the cerium and bromine atoms. The cerium-bromine (Ce-Br) bond lengths have been reported to be 3.11 Å and 3.16 Å. wikipedia.org
Structural Characterization of this compound Solvates
The coordination chemistry of this compound extends to the formation of various solvated adducts. The nature of the solvent molecule significantly influences the resulting solid-state structure.
Single-Crystal X-ray Diffraction Studies of Adducts
Single-crystal X-ray diffraction has been instrumental in characterizing the structures of several this compound solvates. These studies provide precise information on the coordination number and geometry of the cerium center, as well as the arrangement of the coordinated solvent molecules.
Some of the structurally characterized adducts include:
CeBr₃(THF)₄
CeBr₃(2-Me-THF)₄
CeBr₃(MeCN)₅
CeBr₃(py)₄
CeBr₃(bipy)(py)₃
Influence of Coordinated Solvent Molecules on the Cerium(III) Coordination Sphere
Interactive Data Table: Crystallographic Data for Anhydrous this compound
| Parameter | Value |
| Crystal System | Hexagonal wikipedia.orgjkps.or.kr |
| Space Group | P6₃/m wikipedia.orgjkps.or.krosti.gov |
| Structure Type | UCl₃-type wikipedia.orgjkps.or.kr |
| Ce³⁺ Coordination Number | 9 wikipedia.org |
| Ce³⁺ Coordination Geometry | Tricapped Trigonal Prismatic wikipedia.org |
| Ce-Br Bond Lengths | 3.11 Å, 3.16 Å wikipedia.org |
Structural Analysis of this compound Coordination Polymers
Coordination polymers (CPs) are a class of materials formed from metal ions or clusters linked by organic ligands to create one-, two-, or three-dimensional networks. rsc.orgmdpi.com In the case of this compound, the Ce³⁺ ion acts as the metallic node, connecting with various organic bridging ligands to form extended structures. The development of these materials relies on crystal engineering principles to guide the self-assembly process toward desired architectures and properties. researchgate.net The large ionic radius and flexible coordination number of the Ce³⁺ ion, which can range from 8 to 10, allow for a diverse range of geometric arrangements. researchgate.net
Ligand Design and Molecular Self-Assembly Principles
The construction of this compound coordination polymers is fundamentally a process of molecular self-assembly, where the final architecture is encoded in the molecular components—the metal salt and the organic ligand. rsc.orgrsc.org The careful design of the organic ligand is paramount in dictating the resulting structure. Key factors in ligand design include the nature of the donor atoms, the flexibility of the ligand backbone, and the presence of functional groups capable of forming secondary interactions like hydrogen bonds. escholarship.org
Researchers have successfully employed a variety of O/N-donor polydentate organic ligands to create Ce(III)-based coordination polymers. researchgate.net
Carboxylate Ligands : These are widely used due to their versatile coordination modes (monodentate, bidentate chelating, bidentate bridging) and their ability to influence the spatial arrangement of the final structure. researchgate.net
Nitrile Ligands : Simple nitrile-containing molecules such as trimethylacetonitrile, benzonitrile, and glutaronitrile (B146979) have been shown to form coordination polymers with this compound. researchgate.net In these structures, the nitrile group coordinates to the cerium center, often leading to the formation of one-dimensional polymeric chains. researchgate.net
Heteroscorpionate Ligands : These ditopic ligands offer both hard (e.g., carboxylate) and soft (e.g., nitrogen heterocycles) binding sites, allowing for predictable coordination and the ability to build complex networks. escholarship.org
The self-assembly process is also highly sensitive to reaction conditions such as the choice of solvent, temperature, and pH, which can influence the coordination mode of the ligand and the final topology of the network. researchgate.net A "metalloligand" approach, where a pre-formed metal complex containing coordinating functional groups is used as a building block, represents a more advanced strategy for constructing heterometallic or complex CPs. rsc.orgrsc.org
Crystal Packing and Extended Network Architectures
The combination of this compound with designed organic linkers has led to a variety of network architectures. The dimensionality of these polymers is a direct consequence of the connectivity provided by the ligand and the coordination geometry of the cerium ion. rsc.org
One-Dimensional (1D) Chains : The use of ditopic ligands that bridge two metal centers often results in the formation of simple 1D chains. researchgate.net For example, the reaction of CeBr₃ with glutaronitrile produces one-dimensional strands. researchgate.net These chains can be further organized in the crystal lattice through weaker intermolecular forces. researchgate.net
Two-Dimensional (2D) Layers : When ligands with three or more connecting points are used, or when 1D chains are linked by secondary interactions, 2D layered structures can form. A notable example is a Ce(III) bisphosphinate coordination polymer, Ce₂(C₈H₁₀P₂O₄)₃, which forms 2D layers of octahedrally coordinated cerium atoms linked by O-P-O bridges. mdpi.com
Three-Dimensional (3D) Frameworks : The use of highly symmetric, rigid, or complex multitopic ligands can lead to the formation of 3D frameworks. mdpi.com These extended networks are often consolidated by hydrogen bonds, creating robust supramolecular structures. frontiersin.org For instance, in some lanthanide glutarate polymers, 1D chains are crosslinked by hydrogen bonds to form initial 2D layers, which are then further connected to build a 3D network. frontiersin.org
The table below summarizes the structural features of selected cerium(III) coordination polymers and related compounds.
| Compound/System | Ligand(s) | Structural Dimensionality | Key Features |
| CeBr₃-Nitrile Adducts | Trimethylacetonitrile, Benzonitrile, Glutaronitrile | 1D | Formation of polymeric chains supported by nitrile coordination. researchgate.net |
| ICR-9 | Phenylene-1,4-bis(methylphosphinic acid) | 2D Layers forming a 3D Polymer | 2D layers of octahedrally coordinated Ce atoms in a honeycomb array, connected by phenylene bridges. mdpi.com |
| Eu(III)/Tb(III)-Glutarate | Glutarate, Water | 1D | Dinuclear units linked by bridging glutarate di-anions into infinite chains. frontiersin.org |
| Ce(III)-Triazole Complex | 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylate | 3D | Cerium cation coordinated via carboxylate groups in a three-dimensional complex. frontiersin.org |
Correlation between Ligand Stereochemistry and Polymeric Structure
The stereochemistry of the organic ligand, including its conformation and chirality, has a profound influence on the final structure of the coordination polymer. diva-portal.org
Ligand Flexibility and Conformation : Flexible ligands can adopt different conformations (e.g., syn or anti) in the crystalline state, which directly impacts the structure and dimensionality of the resulting polymer. rsc.org The specific conformation adopted can depend on the metal salt used and the experimental conditions, leading to different packing arrangements in the crystal. rsc.orgrsc.org
Coordination Chemistry of Cerium Iii Bromide Complexes
Fundamental Principles of Cerium(III) Coordination
Cerium, with the atomic number 58, possesses an electron configuration of [Xe]4f¹5d¹6s². wikipedia.org In its trivalent state (Ce³⁺), which is the most stable oxidation state, it loses three electrons to achieve the configuration [Xe]4f¹. allen.inpku.edu.cn The single 4f electron is a defining characteristic that dictates the coordination chemistry of cerium(III) compounds. mdpi.com
The 4f orbitals are shielded by the filled 5s and 5p orbitals, which makes them less available for direct covalent bonding with ligand orbitals. acs.org This shielding results in predominantly ionic bonding between the Ce³⁺ ion and ligands, a characteristic feature of lanthanide chemistry. The interaction is primarily electrostatic, based on ion-dipole forces. 20.210.105 However, the possibility of some covalent contribution, particularly with softer, more polarizable ligands, cannot be entirely dismissed. mdpi.comaip.org Theoretical studies suggest that a unique hybridization of Ce 4f, 5d, and 6p valence orbitals can lead to significant covalent character in metal-ligand σ bonds in certain organometallic cerium complexes. acs.org The nature of the bonding can be modulated by the coordination environment, where an increasing overlap between cerium's 4f and ligand orbitals can enhance covalency. aip.org
The spectroscopic properties of cerium(III) complexes are a direct result of its 4f¹ electronic configuration. Unlike the d-block transition metals where ligand field effects are substantial, the influence of the ligand field on the 4f electron in Ce³⁺ is considerably weaker. acs.org This is due to the aforementioned shielding of the 4f orbital by the outer 5s and 5p electrons. acs.org
The ground state of the free Ce³⁺ ion is ²F, which is split by spin-orbit coupling into two levels, ²F₅/₂ (ground state) and ²F₇/₂ (excited state), separated by approximately 2000 cm⁻¹. mdpi.commdpi.com The primary electronic transitions observed in the UV-visible spectra of Ce³⁺ complexes are not the weak, parity-forbidden f-f transitions, but rather the intense, parity-allowed 4f → 5d transitions. pku.edu.cnmdpi.com
Formation and Stability of Cerium(III) Bromide Molecular Adducts
This compound is a hygroscopic solid that readily forms coordination complexes, or molecular adducts, with a variety of Lewis basic ligands. wikipedia.org The Ce³⁺ ion, being a hard Lewis acid, shows a strong affinity for hard donor atoms like oxygen and nitrogen. unicam.it The formation and stability of these adducts are governed by a delicate balance of factors including the electronic and steric properties of the ligands, the coordination number of the cerium ion, and the reaction conditions.
This compound forms stable complexes with various oxygen-containing ligands. Ethers, such as tetrahydrofuran (B95107) (THF), and polyethers, like dimethoxyethane (DME), diglyme, and tetraglyme, are commonly used to synthesize CeBr₃ adducts. researchgate.netrsc.org For instance, complexes such as [CeBr₃(dimethoxyethane)₂] have been prepared and characterized. researchgate.net
The chelating effect of polyethers plays a significant role in the stability of the resulting complexes. Macrocyclic polyethers, or crown ethers, are particularly effective at complexing lanthanide ions, including Ce³⁺. 20.210.105acs.org The interaction involves the ion being encapsulated within the macrocyclic cavity, with the oxygen atoms of the polyether ring coordinating to the metal center through ion-dipole forces. 20.210.105 The stability of these complexes is highly dependent on the match between the ionic radius of Ce³⁺ and the cavity size of the crown ether. acs.org For example, 18-crown-6 (B118740) has been shown to form complexes with Ce³⁺. researchgate.netdiva-portal.org In some cases, unusual coordination modes can be observed, such as a κ²-coordination of 18-crown-6 to a cerium(III) center, highlighting the flexibility of the coordination sphere. researchgate.net
| Ligand | Complex Formula | Coordination Number (Ce³⁺) | Key Structural Features |
| Dimethoxyethane (DME) | [CeBr₃(dme)₂] | 7 | Pentagonal-bipyramidal geometry with apical bromide ligands. |
| Diglyme | [CeBr₂(diglyme)₂][CeBr₄(diglyme)] | Cation: 8, Anion: 7 | Ionic structure with a bicapped trigonal-prismatic cation and a pentagonal-bipyramidal anion. researchgate.net |
| Tetraglyme | [CeBr₃(tetraglyme)] | Not specified | Characterized adduct. researchgate.netrsc.org |
| 2-Methyl-THF | [CeBr₃(2-Me-THF)₄] | 7 | - |
Nitrogen-donor ligands also readily form adducts with this compound. Simple nitriles like acetonitrile (B52724) (CH₃CN), as well as aromatic nitriles like benzonitrile, have been used to synthesize coordination polymers of CeBr₃. researchgate.netlanl.gov The resulting structures can vary from mononuclear complexes to extended polymeric chains. For example, the complex [CeBr₃(CH₃CN)₅] has been structurally characterized, showing a cerium center coordinated to five acetonitrile molecules. researchgate.net
Polydentate nitrogen ligands, such as pyridine (B92270) and 2,2'-bipyridine (B1663995) (bipy), are also effective in forming stable Ce(III) complexes. google.com The reaction of CeBr₃ with a mixture of pyridine and bipyridine can yield heteroleptic complexes like [CeBr₃(bipyridine)(pyridine)₃]. researchgate.net In some systems, bipyridine can act as a redox-non-innocent ligand, coordinating to the Ce(III) center as a radical anion (bipy•⁻), which adds another layer of complexity to the electronic structure of the complex. mdpi.com
| Ligand | Complex Formula | Coordination Number (Ce³⁺) | Key Structural Features |
| Acetonitrile (MeCN) | [CeBr₃(MeCN)₅]·(MeCN) | 8 | Cationic part is [CeBr₂(MeCN)₅]⁺ with a pentagonal-bipyramidal geometry. researchgate.net |
| Trimethylacetonitrile | [CeBr₃(tBuCN)]n | Not specified | Coordination polymer. lanl.gov |
| Benzonitrile | [CeBr₃(PhCN)₂]n | Not specified | Coordination polymer. lanl.gov |
| Pyridine/Bipyridine | [CeBr₃(bipy)(py)₃] | 8 | Mononuclear complex. researchgate.net |
The final structure and coordination geometry of this compound complexes are heavily influenced by the steric bulk and electronic properties of the ancillary ligands. mdpi.com The large ionic radius of Ce³⁺ allows for high coordination numbers, typically ranging from 6 to 9, and sometimes even higher. wikipedia.orgrsc.org
Steric effects play a crucial role in determining the coordination number and the arrangement of ligands around the metal center. Bulky ligands can limit the number of ligands that can coordinate, often resulting in lower coordination numbers. mdpi.com For example, the use of sterically demanding BINOLate ligands can create a crowded coordination environment that blocks the approach of additional solvent molecules. rsc.org This steric hindrance can also influence the relative stability of different diastereomers in chiral complexes. rsc.org The steric demands of silylamide ligands like [N(SiMe₃)₂]⁻ lead to a sterically saturated complex in [Ce{N(SiMe₃)₂}₃], which can affect its redox chemistry. researchgate.net
Synthesis and Reactivity of Organometallic this compound Complexes
The synthesis of organometallic this compound complexes often involves strategic ligand design to control the reactivity and electronic properties of the cerium center. These complexes are instrumental in various chemical transformations, leveraging the unique redox characteristics of cerium.
Cerium(III) Amide and Bis(guanidinate) Mono(amide) Systems
The synthesis of cerium(III) amide complexes can be achieved through various routes, including transamination and salt metathesis. For instance, heteroleptic cerium(III) anionic amido-tethered N-heterocyclic carbene (NHC) complexes have been prepared. The reaction of the lithium bromide adduct of an amine-NHC proligand, [{t-BuNHCH2CH2(C[t-BuN(CHCH)N])}LiBr], with [Ce{N(SiMe3)2}3] leads to the formation of [{(L1)Ce(N[SiMe3]2)(μ-Br)}2] (where L1 = t-BuNCH2CH2[C{t-BuN(CHCH)N}]) through a ligand exchange process with the LiBr byproduct. acs.org In this dimeric structure, each cerium atom is coordinated to two bridging bromide atoms, an amido-NHC ligand, and a silylamide ligand, adopting a distorted-trigonal-bipyramidal geometry. acs.org The Ce-C(carbene) bond length in this complex was determined to be 2.699(2) Å. acs.org
Furthermore, the oxidation of the cerium(III) amide [Ce(N(SiMe3)2)3] with triphenylphosphine (B44618) dibromide (PBr2Ph3) in diethyl ether results in the formation of the purple cerium(IV) amide bromide, [CeBr(NR2)3] (where R = SiMe3). acs.org This reaction also produces [CeBr3(OEt2)n], which can be converted to [CeBr3(thf)4] by displacement of the ether ligands with tetrahydrofuran (THF). acs.org
Cerium(III) bis(guanidinate) mono(amide) complexes are synthesized via salt metathesis. This involves reacting a cerium(III) bis(guanidinate) iodide starting material, {[(Me3Si)2NC(NiPr)2]2Ce}2(μ2‒I)2, with alkali metal salts of various amide ligands. osti.gov The steric bulk of the amide ligand has been shown to significantly influence the photophysical and photochemical properties of these complexes. osti.govresearchgate.net A structural parameter, the amide cone angle, helps to categorize these complexes. Those with smaller cone angles exhibit more reducing potentials and faster electron-transfer rates, enhancing their performance as photocatalysts, for example, in the phenylation of aryl bromides. osti.govresearchgate.net
| Complex Category | Amide Cone Angle (θ) | Properties | Photocatalytic Activity (Phenylation of aryl bromide) |
| A | > 173° | Less reducing potentials, slower electron-transfer rates | Inactive |
| B | < 156° | More reducing potentials, faster electron-transfer rates | Active |
Table 1: Influence of Amide Ligand Steric Bulk on Cerium(III) Bis(guanidinate) Mono(amide) Complexes. osti.govresearchgate.net
Complexes Incorporating Beta-Diketone Ligands
Cerium(III) complexes featuring β-diketone ligands can be synthesized by reacting cerium(III) salts, such as cerium(III) chloride, with a β-diketonate ligand like 1,3-diphenylpropane-1,3-dione (B8210364) (dibenzoylmethane, Hdbm) in an alcohol solution. researchcommons.org Interestingly, during the synthesis of a cerium complex with dibenzoylmethane (B1670423), the cerium ion can be oxidized from the +3 to the +4 state. researchcommons.org The resulting complex, Ce(dbm)4, features a cerium center coordinated by four bidentate dibenzoylmethane ligands, leading to a distorted square antiprismatic geometry. researchcommons.org
Another synthetic approach involves the reaction of cerium(III) tris(bis(trimethylsilyl)amide), Ce(N(SiMe3)2)3, with sterically demanding β-diketones. umsystem.edualiyuncs.com This method has been used to create unique cerium(III) complexes, demonstrating an alternative to the more common cyclopentadienyl-based ligand frameworks. umsystem.edualiyuncs.com The steric hindrance of the β-diketone ligand can prevent the coordination of three ligands to the metal center, influencing the final structure of the complex. aliyuncs.com The use of β-diketonates is significant as these hard oxygen donor ligands are well-suited for stabilizing cerium, including the +4 oxidation state. researchcommons.orgulisboa.pt
Advanced Synthetic Strategies for Novel this compound Coordination Compounds
The development of novel this compound coordination compounds relies on advanced synthetic strategies that allow for precise control over the complex's structure and reactivity. One such strategy is the use of tripodal ligands to create encapsulated cerium(III) complexes. chemrxiv.org Ligands based on the tris(2-aminoethyl)amine (B1216632) (TREN) scaffold, such as the tris(2-(tri-iso-propylsilylamidoethyl)amine) (TRENTIPS), have been employed to synthesize complexes like [CeIIITRENTIPS]. chemrxiv.org This approach aims to generate complexes with very low excited-state redox potentials by encapsulating the cerium ion, which can be advantageous for activating highly stable bonds like C-F bonds. chemrxiv.org The synthesis of [CeIIITRENTIPS] is achieved through the reaction of Li3TRENTIPS with CeI3. chemrxiv.org While this specific example uses cerium(III) iodide, the principle of using bulky, encapsulating ligands can be extended to bromide systems to modulate their reactivity.
Another advanced strategy involves the careful manipulation of reaction parameters to construct cerium(III)-based coordination polymers (CPs). researchgate.net By controlling factors such as pH, solvent, and temperature, the coordination modes of bridging organic ligands can be directed to form specific structural topologies. researchgate.net This self-assembly approach allows for the design of materials with tailored properties.
Spectroscopic and Luminescence Properties of Cerium Iii Bromide Systems
Electronic Transitions and Luminescence Mechanisms in Cerium(III) Ions
The luminescence of the Cerium(III) ion (Ce³⁺) originates from electronic transitions between the 4f and 5d energy levels. The ground state of the Ce³⁺ ion has a 4f¹ electronic configuration. Upon excitation, the single 4f electron is promoted to an empty 5d orbital. This 4f→5d transition is an allowed electric dipole transition, which results in a high probability of occurrence and, consequently, intense absorption and emission. tandfonline.comrsc.org
The 4f ground state is split by spin-orbit coupling into two levels: ²F₅/₂ and ²F₇/₂. tandfonline.comresearchgate.net The 5d excited state, which is sensitive to the crystal field of the host lattice, is split into five distinct levels. researchgate.netacs.org The luminescence of Ce³⁺ is characterized by a broad emission band that is often resolved into a doublet. This doublet structure arises from radiative transitions from the lowest relaxed 5d excited state back to the two levels (²F₅/₂ and ²F₇/₂) of the 4f ground state. researchgate.netberkeleynucleonics.com The significant Stokes shift observed between the absorption and emission maxima indicates a change in the coordination environment of the ion in the excited state. tandfonline.com Because the 5d orbitals are more exposed to the surrounding lattice than the shielded 4f orbitals, the energy of the 5d→4f transition is strongly influenced by the host material. rsc.org
The 5d-4f transition in Ce³⁺ is parity-allowed, leading to very fast and intense luminescence. rsc.org The excited-state lifetime of the 5d level is typically in the nanosecond range. pku.edu.cn For instance, the decay time for CeBr₃ is reported to be around 17 ns. However, this lifetime can be influenced by several factors, including temperature and the specific chemical environment.
The primary radiative decay pathway is the transition from the lowest energy level of the 5d excited state to the spin-orbit split ²F₅/₂ and ²F₇/₂ ground states. researchgate.net In some systems, non-radiative decay pathways can compete with this radiative process. For example, the presence of oxygen can introduce competing reactions that shorten the excited-state lifetime. nih.govacs.org In CeBr₃ crystals, scintillation time profiles are often fitted with double-exponential decay curves, suggesting the presence of more than one decay component. tudelft.nl Self-absorption, where emitted photons are re-absorbed by other Ce³⁺ ions, can also affect the observed decay times, particularly in materials with high cerium concentrations like pure CeBr₃. berkeleynucleonics.comtudelft.nl This process can lead to an extension of the decay time as the crystal volume increases. researchgate.net
| Parameter | Value | Source |
| Typical Decay Time | ~17 ns | |
| Decay Components | Double-exponential | tudelft.nl |
Photoluminescence and Radioluminescence of Cerium(III) Bromide
This compound exhibits characteristic broad-band luminescence under both photo (optical) and radio (X-ray or gamma-ray) excitation. tudelft.nlosti.gov The emission is due to the 5d → 4f transition of the Ce³⁺ ion. berkeleynucleonics.com
Under X-ray excitation, the room temperature emission spectrum of CeBr₃ shows a broad, partially resolved doublet band that peaks around 370 nm to 390 nm. berkeleynucleonics.comtudelft.nlkfupm.edu.sa This emission corresponds to transitions to the ²F₅/₂ and ²F₇/₂ ground state levels. berkeleynucleonics.com The shape and peak position of the emission can be influenced by factors such as crystal size and temperature due to self-absorption effects. berkeleynucleonics.comtudelft.nl As the sample thickness increases, the spectrum tends to shift to longer wavelengths. berkeleynucleonics.comkfupm.edu.sa
Photoluminescence spectra, excited by UV light, are similar in shape to the X-ray excited spectra. tudelft.nl The emission spectrum of single-crystal CeBr₃ typically shows a doublet with maxima around 362 nm and 392 nm when excited at 285 nm at low temperatures (78 K). researchgate.net The coordination environment significantly impacts the emission; for instance, CeBr₃(CH₃OH)₄ exhibits emission shifted to shorter wavelengths compared to single-crystal CeBr₃. researchgate.net Doping CeBr₃ with other ions can also introduce additional emission bands. researchgate.netresearchgate.net
| Excitation Source | Peak Emission Wavelength (nm) | Temperature | Source |
| X-ray | ~370-390 | Room Temp | berkeleynucleonics.comtudelft.nlkfupm.edu.sa |
| UV (285 nm) | 362, 392 | 78 K | researchgate.net |
The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the conversion of absorbed photons into emitted photons. For Ce³⁺-based materials, high PLQY is desirable for applications in lighting and scintillators. Ce(III) complexes are known for their potential to exhibit high PLQY, with some achieving values exceeding 95% in certain ligand environments. pku.edu.cn A this compound hybrid material has been reported to have a near-unity (almost 100%) photoluminescence quantum efficiency. kirensky.ruresearchgate.net In other systems, such as Ce³⁺-doped Cs₄SnBr₆ perovskites, the PLQY can reach approximately 64.7%. mdpi.comresearchgate.net The specific PLQY of pure, single-crystal CeBr₃ is a critical parameter for its applications, and while related compounds show high efficiency, the exact value for CeBr₃ depends heavily on material purity and crystalline quality.
Under X-ray excitation, CeBr₃ is a highly efficient scintillator, meaning it effectively converts high-energy radiation into visible light. mdpi.comresearchgate.net The X-ray excited luminescence (XRL) spectrum is dominated by the characteristic Ce³⁺ 5d-4f emission. tudelft.nldouglas-scott-mcgregor.com
Studies comparing CeBr₃ to other common scintillators under typical medical X-ray tube conditions (50–140 kVp) have shown its superior performance. mdpi.comresearchgate.net The absolute luminescence efficiency of CeBr₃ increases with the X-ray tube voltage, reaching a high value of 29.5 EU (a relative efficiency unit) at 140 kVp. mdpi.comresearchgate.net The X-ray luminescence efficiency (XLE), which measures the fraction of incident X-ray energy converted to light, reaches a maximum of approximately 9 x 10⁻³ at an X-ray tube voltage of 90 kVp. mdpi.com From 90 kVp upwards, CeBr₃ demonstrates a higher XLE than many other standard scintillator materials. mdpi.comresearchgate.net The high light yield, estimated to be around 68,000 photons/MeV, further underscores its efficiency as a scintillator for radiation detection.
| X-ray Tube Voltage | Absolute Efficiency (EU) | X-ray Luminescence Efficiency | Source |
| 90 kVp | - | ~9 x 10⁻³ | mdpi.com |
| 140 kVp | 29.5 | ~8 x 10⁻³ | mdpi.comresearchgate.net |
Luminescence Quenching Phenomena and Mechanisms in this compound Systems
Luminescence quenching refers to any process that decreases the fluorescence intensity of a given substance. In this compound (CeBr₃) and related scintillator materials, several mechanisms can lead to a reduction in the desired light output, impacting their performance in radiation detection applications.
Exciton-Exciton Annihilation and Non-Radiative Processes
Another critical non-radiative pathway involves the electronic band structure of the material. The luminescence of CeBr₃ originates from the 5d→4f electronic transition of the Ce³⁺ ion. The 5d states can be localized (5d1), which are responsible for the desired excitonic luminescence. However, there can also be higher-lying delocalized 5d states (5d2). nih.gov If these localized and delocalized states overlap energetically, it creates a pathway for the excited electron to move into the delocalized conduction band, preventing the radiative 5d-4f transition and thus quenching the luminescence. nih.gov This overlap is a significant cause of luminescence quenching in some mixed halide crystals, for instance, in CeBrI₂. nih.gov
Furthermore, non-radiative relaxation can occur through the creation of phonons (lattice vibrations). If the energy gap between the excited state and the ground state can be bridged by a few high-energy phonons, the probability of non-radiative relaxation increases. This process is generally more significant in materials with high-frequency vibrational modes.
Influence of Coordination Environment and Ligand Exchange on Quenching
The immediate chemical environment around the Ce³⁺ ion, known as the coordination environment, profoundly influences its spectroscopic properties. The crystal field, generated by the surrounding ligands (in the case of CeBr₃, the bromide ions), splits the 5d orbitals of the cerium ion into different energy levels. The strength and symmetry of this crystal field dictate the energy of the 5d→4f emission and its quantum yield. rsc.orgcardiff.ac.uk
Changes in the coordination environment can introduce quenching pathways. For instance, the introduction of aliovalent dopants (ions with a different charge) can perturb the local crystal structure around some Ce³⁺ ions. This can create "perturbed Ce³⁺ sites" which may have different, often red-shifted, emission characteristics and potentially lower quantum yields. researchgate.net The presence of defects, such as vacancies or interstitial ions, in the vicinity of the Ce³⁺ ion can also act as non-radiative recombination centers, trapping the excitation energy before it can be emitted as light. aip.org
The nature of the coordinating ligand itself is crucial. While CeBr₃ is an inorganic solid, studies on molecular cerium complexes highlight the importance of the ligand. The use of different coordinating atoms (e.g., nitrogen, oxygen, or sulfur) directly impacts the electron-donating ability and the crystal field splitting, which in turn tunes the emission wavelength and photoluminescence quantum yield (PLQY). pku.edu.cn For example, S-coordinating ligands have been shown to produce Ce(III) complexes with high PLQYs and longer emission wavelengths compared to traditional N- or O-coordinating ligands. pku.edu.cn Ligand exchange, where a coordinating ligand is replaced by another molecule, can be a step in a charge-transfer process that quenches luminescence. smu.edu This is particularly relevant at crystal surfaces or interfaces where the cerium ions may be exposed to different chemical species.
Strategies for Mitigating Luminescence Quenching in this compound Systems
Several research strategies are employed to minimize luminescence quenching and enhance the light output and energy resolution of CeBr₃-based scintillators.
One effective method is aliovalent doping . This involves intentionally introducing a small concentration of cations with a different valence state into the crystal lattice. For example, co-doping CeBr₃ with divalent cations like Calcium (Ca²⁺) or Barium (Ba²⁺) has been shown to improve the material's performance. Ca²⁺ doping can reduce non-proportionality in the light yield, leading to a significant improvement in energy resolution. osti.gov A co-doping strategy with both Ca²⁺ and Ba²⁺ has resulted in a remarkable 4.1% energy resolution at 662 keV and a ~26% increase in light yield compared to undoped CeBr₃. sympnp.org These dopants can help to passivate certain defects and optimize charge carrier transport to the Ce³⁺ luminescence centers.
Another approach is halide mixing , which involves creating solid solutions with other halides. This technique, also known as band-gap engineering, aims to fine-tune the electronic band structure to optimize scintillation properties. For instance, substituting some bromine with iodine to create CeBr₃₋ₓIₓ crystals can alter the band gap and the relative positions of the localized and delocalized 5d states. nih.gov Research has shown that while CeI₃ has poor luminescence at room temperature, substituting some iodine with bromine significantly increases the light yield. researchgate.net Specifically, the composition CeBr₂I has demonstrated a light yield of ~78,000 photons/MeV, which is higher than that of pure CeBr₃ (~60,000 photons/MeV). nih.govresearchgate.net This highlights a successful application of halide mixing to mitigate quenching and enhance light output.
Finally, controlling crystal growth conditions to produce high-quality, defect-free single crystals is a fundamental strategy. Minimizing impurities and structural defects reduces the number of non-radiative recombination centers that can quench the Ce³⁺ luminescence. berkeleynucleonics.com
Energy Transfer Processes in Cerium(III)-Sensitized Materials
In many luminescent materials, the activator ion (the one that emits light) may have a weak absorption cross-section for the excitation energy. In such cases, a "sensitizer" ion can be introduced. The sensitizer (B1316253) absorbs the initial energy efficiently and then transfers it to the activator. Ce³⁺ is an excellent sensitizer for other rare-earth ions.
Sensitization Mechanisms by Ce(III) Ions
The sensitization capability of the Ce³⁺ ion stems from its electronic structure. The lowest energy electronic absorption corresponds to a 4f → 5d transition. This transition is parity-allowed, resulting in a high absorption coefficient and a broad absorption band, typically in the UV region. cardiff.ac.ukrsc.org Following excitation to the 5d state, the Ce³⁺ ion can relax by emitting a photon (its characteristic luminescence) or by transferring its energy non-radiatively to a nearby acceptor ion.
This energy transfer is the core of the sensitization process. For efficient sensitization to occur, the emission spectrum of the sensitizer (Ce³⁺) must overlap with the absorption spectrum of the activator (another lanthanide ion, e.g., Terbium, Tb³⁺). rsc.org When this condition is met, the energy from the excited Ce³⁺ ion can be transferred, promoting the activator to an excited state, from which it then luminesces. The Ce³⁺ ion acts as an "antenna," capturing energy and funneling it to the emitting center. This process is particularly useful because many other lanthanide ions, like Tb³⁺, have forbidden f-f transitions with low absorption cross-sections. rsc.orgwikipedia.org
The energy transfer can occur through several mechanisms, with the Förster (dipole-dipole) and Dexter (exchange) mechanisms being the most common in solids. The Förster mechanism dominates when the electronic transitions in both the donor (Ce³⁺) and acceptor are allowed, and it has a strong dependence on the distance between the ions.
Energy Transfer Efficiency and Spectral Overlap Integral Analysis
η_ET = 1 - (τ_DA / τ_D)
High energy transfer efficiencies, sometimes exceeding 80%, have been reported in Ce³⁺/Tb³⁺ co-doped systems. researchgate.net
A key factor governing the rate of energy transfer, according to Dexter's theory, is the spectral overlap integral (J) . smu.edursc.org This integral quantifies the degree of overlap between the normalized emission spectrum of the donor (Ce³⁺) and the absorption spectrum of the acceptor. google.com A larger spectral overlap integral indicates a better resonance condition between the donor's emission and the acceptor's absorption, which generally leads to a more efficient energy transfer.
The table below presents research findings on energy transfer from Ce³⁺ to Tb³⁺ in different host materials, illustrating the relationship between spectral overlap and transfer efficiency.
| Host Material | Sensitizer/Activator | Spectral Overlap Integral (J) | Energy Transfer Efficiency (η_ET) |
| SrF₂ | Ce³⁺ / Tb³⁺ | 1.05 × 10¹⁰ M⁻¹ cm⁻¹ nm⁴ | 49% |
| Na(Y₁.₅Na₀.₅)F₆ | Ce³⁺ / Tb³⁺ | Not specified | 65% |
| NaYF₄ (core-shell) | Ce³⁺ / Tb³⁺ | Not specified | 45% |
| MgZn₂(PO₄)₂ | Ce³⁺ / Tb³⁺ | Resonance confirmed | >81% (mechanism determined as dipole-dipole) |
This table is a compilation of representative data from various research studies and is intended for illustrative purposes. rsc.orgresearchgate.netnih.gov
The analysis of energy transfer efficiency and spectral overlap is crucial for designing new and improved phosphor and scintillator materials. By carefully selecting the host matrix and the sensitizer-activator pair to maximize their spectral overlap, researchers can enhance the luminescence output for applications ranging from solid-state lighting to medical imaging.
Redox Chemistry and Catalytic Functions of Cerium Iii Bromide
Cerium(III)/Cerium(IV) Redox Processes
The facility with which cerium cycles between its trivalent and tetravalent states is central to its function in catalysis. This redox activity allows it to act as a shuttle for electrons or facilitate the formation of reactive intermediates.
The electrochemical properties of cerium complexes are critical to understanding their catalytic potential. The redox potential of the Ce(III)/Ce(IV) couple is not fixed but is highly sensitive to the ligand environment, which can be tuned to modify the complex's reducing or oxidizing power. escholarship.orgrsc.org
Cyclic voltammetry is a key technique used to probe these properties. For instance, studies on various luminescent Ce(III) complexes have determined their ground-state electrochemical potentials (E₁/₂) and calculated their excited-state potentials using the Rehm-Weller formalism. mdpi.com These excited-state potentials are notably powerful, with some cerium complexes being more strongly reducing than commonly used ruthenium-based photoredox catalysts. mdpi.com For example, the hexachlorocerate(III) anion, [CeᴵᴵᴵCl₆]³⁻, can be excited to form a super-reductant with a potential of -3.45 V vs Fc/Fc⁺. acs.org
Ligand modifications play a crucial role in tuning these potentials. Research has demonstrated that altering the steric and electronic properties of ligands attached to the cerium center can significantly impact its redox behavior. osti.govrsc.org In a series of cerium(III) bis(guanidinate) mono(amide) complexes, a structural parameter known as the amide cone angle was used to categorize the compounds. osti.govrsc.orgresearchgate.net Complexes with smaller amide cone angles (θ < 156°) were found to possess more reducing potentials compared to those with larger, more sterically bulky amide ligands (θ > 173°). osti.govrsc.orgresearchgate.net This demonstrates that reducing steric bulk can enhance the reducing power of the cerium center. osti.govresearchgate.net
Interactive Table: Influence of Amide Ligand Steric Bulk on Ce(III) Complex Properties
The Ce(III)/Ce(IV) redox couple is fundamental to cerium's catalytic activity, enabling it to participate in cycles that facilitate organic transformations and other processes like oxygen storage.
In catalysis, cerium complexes can initiate reactions through single electron transfer (SET). A well-documented example is the catalytic generation of biphenyl (B1667301) compounds from aryl halides. acs.org In one proposed mechanism, a Ce(III) complex is photoexcited and abstracts a bromine atom from an aryl bromide, forming a Ce(IV)-bromide species and an aryl radical. acs.org The catalytic cycle is closed by the reduction of the Ce(IV) species back to Ce(III) with a stoichiometric reductant, regenerating the active catalyst. acs.org Similarly, in the C-C bond cleavage of cyclic alcohols, an excited Ce(III)/alcohol complex generates a Ce(IV) species, which is believed to facilitate the subsequent bond-breaking step. uantwerpen.be
The ability of cerium oxide (ceria, CeO₂) to store and release oxygen is a cornerstone of its use in three-way catalytic converters for automotive exhaust treatment. units.itunits.it This property, known as oxygen storage capacity (OSC), relies on the reversible transition between CeO₂ (Ce⁴⁺) and the reduced form Ce₂O₃ (Ce³⁺). units.it Under oxygen-rich conditions, Ce(III) is oxidized to Ce(IV), storing oxygen in the material's lattice. Conversely, under oxygen-poor conditions, Ce(IV) is reduced to Ce(III), releasing oxygen. While this application primarily involves solid-state oxides rather than molecular bromide complexes, it is the canonical example of the utility of the Ce(III)/Ce(IV) redox couple. units.itunits.it The OSC of ceria can be enhanced by doping with other elements, which improves the migration of lattice oxygen. scirp.org
Photocatalytic Applications of Cerium(III) Bromide Complexes
The unique electronic structure of Ce(III), with its 4f¹ ground state, allows for a spin-allowed 4f → 5d electronic transition upon absorption of light. escholarship.orgacs.org This property makes cerium complexes, including those derived from this compound, highly effective photocatalysts, offering an earth-abundant alternative to precious metals like iridium and ruthenium. nih.govacs.orgnih.gov
Cerium-based photoredox chemistry proceeds through two primary mechanisms. nih.govacs.org The first involves a single electron transfer (SET) from the 5d¹ excited state of a Ce(III) complex. nih.govacs.org Upon irradiation, the Ce(III) center is promoted to a highly reducing excited state, capable of donating an electron to a substrate. The luminescence of the Ce(III) cation is metal-centered and does not involve a change in spin state, which avoids energy losses associated with intersystem crossing that can occur in transition metal photosensitizers. acs.org
The second major mechanism involves a photoinduced ligand-to-metal charge transfer (LMCT) in Ce(IV) complexes. nih.govacs.orgrsc.org In this process, irradiation of a Ce(IV) complex causes an electron to be transferred from a ligand to the metal center, resulting in a reduced Ce(III) species and a ligand-based radical. rsc.org This radical can then act as the active species in subsequent chemical reactions. rsc.org
The excited state of Ce(III) complexes often possesses significant metalloradical character, with a singly occupied 5d orbital. acs.orgacs.orgacs.org This electronic structure is key to its reactivity, promoting processes like inner-sphere halogen atom abstraction. acs.org
Cerium(III) photocatalysts are particularly effective in activating carbon-halogen bonds, including the challenging C-Br bond in aryl bromides. The metalloradical character of the photoexcited Ce(III) complex facilitates the abstraction of a halogen atom from the substrate. acs.orgacs.org
For example, irradiation of certain Ce(III) amide complexes in the presence of an aryl bromide like 4-fluoro-bromobenzene leads to the formation of a Ce(IV)-bromide species and a corresponding aryl radical. acs.org This aryl radical can then be trapped or participate in further reactions, such as coupling with a solvent molecule like benzene (B151609) to form a biphenyl product. acs.org The catalytic turnover of these dehalogenation reactions is achieved by coupling the photo-promoted atom abstraction with a reduction step that regenerates the Ce(III) catalyst. acs.orgacs.orgresearchgate.net
The efficiency of these transformations is highly dependent on the catalyst structure. In one study, only Ce(III) complexes with less steric hindrance around the metal center were capable of photocatalytically transforming an aryl bromide. osti.govrsc.org This highlights the importance of substrate accessibility to the cerium center for efficient halogen atom abstraction. acs.org
The photocatalytic performance of cerium(III) complexes can be precisely controlled by modifying the steric and electronic properties of the coordinating ligands. escholarship.orggoogle.com Because the photoexcitation involves a 4f → 5d transition, the energy and reactivity of the excited state are highly sensitive to the ligand field, which interacts more strongly with the d-orbitals than the shielded f-orbitals. escholarship.org
Systematic studies have demonstrated clear structure-function relationships. In a mixed-ligand series of Ce(III) complexes, stepwise substitution of amide ligands with guanidinate ligands resulted in significant changes to their photophysical properties, including their emission wavelengths (colors) and excited-state lifetimes. acs.orgresearchgate.net Though the absorption maxima remained similar (ca. 420 nm), the emission maxima shifted dramatically, which was attributed to how the different ligands facilitated vibrational relaxation of the excited state. acs.orgresearchgate.net
Steric bulk is a critical parameter for tuning reactivity. Increasing steric congestion around the cerium center can switch the reaction mechanism from an inner-sphere halogen atom abstraction to an outer-sphere electron transfer. researchgate.net A key finding was the development of the "amide cone angle" as a quantitative descriptor for steric bulk. osti.govrsc.orgresearchgate.net Reducing the cone angle (i.e., reducing steric hindrance) was shown to produce complexes with more reducing potentials, faster electron-transfer rates, and significantly improved catalytic efficiency for the phenylation of aryl bromides. osti.govrsc.orgresearchgate.net This provides a clear design strategy: altering the steric bulk of the ligands is a powerful tool for creating more potent lanthanide photocatalysts capable of activating challenging substrates. osti.gov
Interactive Table: Structure-Photophysics Correlation in a Ce(III) Complex Series
This compound as a Catalyst in Organic and Inorganic Reactions.samaterials.comsamaterials.com
This compound (CeBr₃) is an inorganic compound that serves as a catalyst in a variety of organic and inorganic chemical reactions. samaterials.comsamaterials.com Its catalytic activity stems from the properties of the cerium(III) ion, which can act as a potent Lewis acid and participate in redox cycles involving the Ce(III)/Ce(IV) couple. These characteristics allow it to enhance reaction rates and influence the selectivity of chemical transformations. The hydrated form, this compound hydrate (B1144303) (CeBr₃·xH₂O), is also utilized in catalytic applications and is soluble in water. samaterials.comstanfordmaterials.com The ultra-dry, anhydrous form is particularly useful in moisture-sensitive applications. samaterials.com
Investigation of Reaction Pathways and Selectivity
The catalytic function of cerium compounds, including this compound, is often tied to their ability to direct the course of a reaction toward specific products. The investigation of reaction pathways and selectivity is crucial for understanding and optimizing these catalytic systems.
In the chemo-catalytic conversion of biomass-derived carbohydrates, for instance, cerium-based catalysts have demonstrated distinct selectivity. In the conversion of fructose, a cerium oxide catalyst (CeO₂) showed high selectivity (70.2%) for the dehydration pathway, leading to the formation of 5-hydroxymethylfurfural (B1680220) (5-HMF). mdpi.com In contrast, when molybdenum was incorporated into the catalyst, the reaction selectivity shifted towards retro-aldol pathways. mdpi.com This illustrates how the nature of the cerium catalyst can significantly influence the reaction outcome.
The selectivity of cerium(III)-catalyzed reactions is also evident in transformations like the addition of organometallic reagents to carbonyl compounds. The addition of cerium(III) chloride to Grignard reagents, for example, has been shown to significantly reduce the formation of side-products. kuleuven.be Similarly, the use of a sodium borohydride-cerium(III) chloride system allows for the selective reduction of ketones. kuleuven.be This control over selectivity is attributed to the Lewis acidic nature of the Ce(III) ion, which coordinates to the substrate and directs the attack of the reagent.
The table below summarizes the selectivity observed in different reactions catalyzed by cerium compounds.
| Catalyst System | Substrate | Primary Reaction Pathway | Major Product(s) | Selectivity (%) |
| CeO₂ | Fructose | Dehydration | 5-Hydroxymethylfurfural (5-HMF) | 70.2 |
| CeMo | Fructose | Retro-aldol, Isomerization, Dehydration | Pyruvaldehyde, Lactic acid, Glucose, 5-HMF | 27.5 (for 5-HMF) |
| NaBH₄-CeCl₃ | Ketones | Reduction | Alcohols | High |
| RMgX-CeCl₃ | Carbonyls | Grignard Addition | Alcohols | High (reduced side-products) |
This table presents data on the selectivity of cerium-based catalysts in various chemical reactions, highlighting the influence of the catalyst on the reaction pathway.
Role of Cerium(III) as a Lewis Acid Catalyst
A primary role of the cerium(III) ion in catalysis is to function as a Lewis acid. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. The Ce(III) ion, classified as a hard cation, exhibits a strong affinity for hard Lewis bases, particularly compounds containing oxygen and nitrogen atoms. researchgate.net This interaction is fundamental to its catalytic activity in a wide array of organic transformations. researchgate.net
Cerium(III) salts, such as the chloride and triflate, are well-documented Lewis acid catalysts for numerous reactions, including:
Friedel-Crafts reactions researchgate.net
Esterification and transesterification researchgate.netiupac.org
Hetero-Diels-Alder reactions researchgate.net
Biginelli reaction for the synthesis of dihydropyrimidinones iupac.org
The Lewis acidity of Ce(III) allows it to activate substrates by coordinating to functional groups like carbonyls or hydroxyls. This coordination polarizes the functional group, making it more susceptible to nucleophilic attack. For example, in the deprotection of p-methoxybenzyl (PMB) ethers, the cerium(III) ion coordinates to the ether oxygen, facilitating the cleavage of the C-O bond. researchgate.net Unlike many conventional Lewis acids, trivalent lanthanide salts like this compound are notable for their stability in aqueous solutions, which makes them more environmentally friendly promoters for organic synthesis. researchgate.net
Mechanistic Studies of Cerium(III)-Mediated Redox Reactions (e.g., Reduction of Bromine(V) by Cerium(III))
The redox chemistry of the Ce(III)/Ce(IV) couple is central to the catalytic activity of cerium compounds in many oxidation-reduction reactions. A classic example is the cerium-catalyzed Belousov-Zhabotinsky (BZ) reaction, which involves the oxidation of an organic substrate, such as malonic acid, by an acidified bromate (B103136) (BrO₃⁻) solution. flinnsci.comscienceasia.org In this process, cerium(III) acts as the catalyst by mediating the reduction of bromine(V).
4Ce³⁺ + BrO₃⁻ + 5H⁺ → 4Ce⁴⁺ + HOBr + 2H₂O acs.org
Mechanistic studies have revealed that the reaction proceeds through a series of steps. The reduction of bromine(V) by weak one-electron reducing agents like Ce(III), Mn(II), and Np(V) follows a similar rate law after the initial induction period, suggesting a common rate-determining step that is independent of the specific reducing agent. acs.org
-d[BrO₃⁻]/dt = k₁[BrO₃⁻]² acs.org
The proposed mechanism involves the following key features:
Induction Period : This initial phase is characterized by a slow reaction rate. During this time, intermediate species, such as brominated organic compounds in the case of the BZ reaction, accumulate to a critical concentration. scienceasia.org The duration of the induction period is inversely related to the initial bromate concentration. acs.org
Autocatalysis : After the induction period, the reaction accelerates dramatically. This autocatalytic behavior is a hallmark of the Field-Körös-Noyes (FKN) mechanism for the BZ reaction, where the reaction product HBrO₂ participates in its own production. scienceasia.org
Ce(III) Oxidation : Cerium(III) is oxidized to cerium(IV) by bromine intermediates. flinnsci.com
Catalyst Regeneration : In the presence of an organic substrate (like malonic acid), the cerium(IV) is subsequently reduced back to cerium(III), completing the catalytic cycle. flinnsci.comscienceasia.org
The table below presents kinetic data for the reduction of bromine(V) by various one-electron reducing agents, demonstrating the consistent rate parameter across different systems.
| Reducing Agent | Temperature (°C) | Rate Parameter k₁ (M⁻¹ sec⁻¹) |
| Ce(III) | 32.0 | 0.85 |
| Ce(III) | 25.0 | 0.37 |
| Ce(III) | 17.0 | 0.12 |
| Mn(II) | 32.0 | 0.82 |
| Mn(II) | 25.0 | 0.35 |
| Mn(II) | 17.0 | 0.12 |
| Np(V) | 32.0 | 0.87 |
| Np(V) | 25.0 | 0.36 |
| Np(V) | 17.0 | 0.12 |
This table, adapted from experimental findings in 3 M H₂SO₄, shows that the rate parameter k₁ is independent of the specific one-electron reducing agent used, supporting a mechanism where the rate is governed by reactions involving only bromine species. acs.org
The study of these mechanistic details is essential for controlling complex reaction dynamics, such as the oscillations observed in the BZ reaction, and for designing new catalytic processes based on the powerful redox capabilities of the cerium(III)/cerium(IV) system.
Advanced Materials Science Perspectives for Cerium Iii Bromide
Cerium(III) Bromide as a Dopant in Host Scintillator Materials
This compound (CeBr₃) has garnered significant attention not only as a self-activated scintillator but also as a highly effective dopant in other host materials. ereztech.comwikipedia.org The trivalent cerium ion (Ce³⁺) acts as a luminescence center, and its incorporation into various halide crystal lattices can produce scintillators with exceptional properties, including high light output, rapid response times, and excellent energy resolution. fishersci.ieamericanelements.com These characteristics make Ce³⁺-doped materials highly promising for applications in medical imaging, geophysical exploration, and nuclear security. wikipedia.org
Cerium-doped Lanthanum Bromide (LaBr₃:Ce) is a quintessential example of a high-performance inorganic scintillator. fishersci.ienih.gov It is often considered a benchmark in the field due to its combination of superior energy resolution, high light yield, and fast emission. wikipedia.orgnih.gov LaBr₃:Ce detectors typically achieve an energy resolution of around 3% or better at 662 keV, which allows for the clear separation of gamma-ray energy lines that would otherwise overlap when using traditional scintillators like Sodium Iodide (NaI:Tl). wikipedia.orgwikipedia.org This high resolution is critical for the accurate identification of radioisotopes. nih.gov
The material boasts a very high light yield, producing approximately 63,000 photons per MeV of absorbed gamma-ray energy, and has a primary decay time of about 16 nanoseconds. nih.gov Furthermore, LaBr₃:Ce exhibits excellent light output stability over a range of temperatures and good linearity. nih.govnih.gov
To further enhance its capabilities, an "Enhanced" version of LaBr₃ has been developed through co-doping with strontium. nih.govnih.gov This modification improves the energy resolution even more, achieving values as low as 2.2% at 662 keV, and increases the light yield to over 73,000 photons/MeV. nih.gov Another notable feature of the co-doped material is the difference in decay time for gamma and alpha particle interactions, which allows for the digital discrimination of the natural intrinsic background radiation. nih.govnih.gov
Table 1: Comparative Properties of Standard and Enhanced LaBr₃:Ce Scintillators nih.gov
| Property | Standard LaBr₃(Ce) | Enhanced LaBr₃(Ce+Sr) |
| Energy Resolution @ 662 keV | 2.6% | 2.2% |
| Light Yield (photons/keVγ) | 63 | 73 |
| Photoelectron Yield (% of NaI(Tl)) | 165 | >190 |
| Primary Decay Time (µs) | 0.016 | 0.025 |
| Wavelength of Emission Max (nm) | 380 | 385 |
| Refractive Index @ Emission Max | ~1.9 | ~2.0 |
| Density (g/cm³) | 5.08 | 5.08 |
The doping of cerium-based scintillators with other elements, particularly aliovalent cations (ions of a different valence), has been explored to enhance their physical and scintillating properties. Introducing dopants like Calcium (Ca²⁺), Strontium (Sr²⁺), and Barium (Ba²⁺) into the CeBr₃ crystal lattice can improve crystal strength, reduce the tendency for cracking during growth, and positively impact luminescence. wikipedia.orgwikipedia.org
Research has shown that doping CeBr₃ with Ca²⁺ can significantly improve its performance. alfa-chemistry.com For instance, Ca²⁺-doped CeBr₃ has demonstrated an excellent energy resolution of 3.2% at 662 keV and a high light output of approximately 62,000 photons/MeV. alfa-chemistry.com This doping helps maintain the proportionality of the light yield, which is crucial for high-performance spectroscopy. alfa-chemistry.com Similarly, doping with Ba²⁺ has been found to improve the energy resolution from 4.7% in pure CeBr₃ to 4.46%, although it slightly increases the decay time. fishersci.be
The introduction of these dopants can also alter the luminescence spectrum. Doping with Ca²⁺ and Sr²⁺ can create additional perturbed Ce³⁺ sites within the crystal, leading to emission maxima that are red-shifted compared to those of unperturbed sites. wikipedia.org The effect of a dopant is not limited to the host's mechanical properties; it can directly influence the energy transfer and emission mechanisms. For example, in Cs₄SnBr₆ perovskites, Ce³⁺ doping was found to significantly enhance the photoluminescence quantum yield by inducing structural distortion of the [SnBr₆]⁴⁻ octahedra, which in turn boosted the light emission from self-trapped excitons. wikipedia.org
Table 2: Effect of Aliovalent Doping on CeBr₃ Scintillation Properties
| Scintillator Material | Energy Resolution @ 662 keV | Light Output (photons/MeV) | Key Findings |
| Pure CeBr₃ | 4.7% fishersci.be | ~68,000 americanelements.com | Baseline for comparison. |
| CeBr₃:Ca²⁺ | 3.2% alfa-chemistry.com | ~62,000 alfa-chemistry.com | Significantly improves energy resolution and reduces non-proportionality. alfa-chemistry.com |
| CeBr₃:Ba²⁺ | 4.46% fishersci.be | Not specified | Improves energy resolution with a slight increase in decay time. fishersci.be |
The success of Ce³⁺ as a dopant in LaBr₃ has spurred research into its use in a variety of other rare-earth and complex halide host lattices. The goal is to find new materials that may offer advantages in density, cost, or specific performance characteristics.
One such host is gadolinium bromide (GdBr₃). Ce³⁺-doped GdBr₃ shows a high light output of approximately 44,000 photons/MeV, with luminescence observed between 350 and 550 nm. wikipedia.org The efficient energy transfer between the Gd³⁺ host and the Ce³⁺ luminescent center makes this a promising system. wikipedia.org
Ternary cesium rare-earth halides are another class of materials being investigated. Compounds such as Cs₃LaBr₆:Ce³⁺ and Cs₃Lu₂I₉:Ce³⁺ have been synthesized and characterized, showing light yields of 10,400 and 22,800 photons/MeV, respectively. ereztech.com Research into the K₂LaX₅:Ce³⁺ family (where X is Cl, Br, or I) has shown that the choice of halide ion significantly impacts the scintillation decay time, demonstrating a pathway to tune material properties. fishersci.ie
Beyond simple rare-earth halides, more complex structures are also being explored. Doping KPb₂Cl₅ with Ce³⁺ results in a fast luminescence decay time of about 30-50 ns with an emission peak around 375 nm. fishersci.co.uk Additionally, there is interest in doping hybrid double perovskites, such as (CH₃NH₃)₂KGdCl₆, with rare-earth elements like Ce³⁺ to create materials for applications like solid-state lighting. wikidata.org
Integration and Sequestration of this compound into Mesoporous Materials
A novel approach in the development of luminescent materials involves integrating scintillating compounds like this compound into mesoporous scaffolds, particularly silica (B1680970). ereztech.comereztech.com This strategy aims to create functional composite materials that combine the scintillation properties of CeBr₃ with the high surface area and tunable structure of mesoporous hosts. fishersci.nocenmed.com The successful sequestration of a CeBr₃ molecular complex into mesoporous silica monoliths has been demonstrated, opening a pathway to create versatile, fine-tunable luminescent materials. ereztech.comfishersci.no
To effectively integrate CeBr₃ into mesoporous silica, the interior surfaces of the pores must be chemically modified to bind the cerium complex. fishersci.no A key strategy involves the surface functionalization of the silica monoliths. ereztech.com One successful method is to modify the pore surfaces with nitrile groups. fishersci.no These nitrile-functionalized surfaces can then coordinate with the this compound complex, anchoring it to the silica matrix. fishersci.no
Other research has shown that various organofunctional groups can promote the uptake of Ce(III) ions into silica matrices like SBA-15. alfa-chemistry.com The use of phenylsulfonic and phosphonic groups, for example, has been shown to efficiently incorporate cerium into the mesoporous structure. alfa-chemistry.com The general process of functionalization can be achieved through techniques such as aminosilanization using reagents like APTES (3-Aminopropyl)triethoxysilane. charchem.org This chemical modification is crucial for creating a stable composite material and preventing the leaching of the luminescent agent. fishersci.nowikipedia.org
The integration of this compound into the confined space of mesoporous silica has a discernible impact on its luminescent properties. ereztech.com The coordination environment of the Ce³⁺ ion is altered by its interaction with the functionalized pore surfaces, which in turn influences the emission characteristics. ereztech.comfishersci.no
Studies show that while the infused CeBr₃ largely retains its fundamental scintillation properties, small variations in the emission wavelength are observed. fishersci.no These shifts in the photoluminescence and radioluminescence spectra are indicative of the varying coordination of the Ce³⁺ ions within the pores. ereztech.comfishersci.no The luminescent performance, including the intensity of emission peaks, can be tuned by changing the concentration of the incorporated cerium and by the specific heteroatoms (e.g., O, P, S) present in the functional groups on the silica surface. alfa-chemistry.com This demonstrates that mesoporous silica can serve as a scaffold to create a wide range of luminescent materials with tailored optical properties depending on the desired application. fishersci.no
Development of Hybrid Materials Incorporating this compound
The integration of this compound into hybrid materials is an emerging area of materials science, driven by the potential to create novel functionalities by combining the unique luminescent and redox properties of the cerium(III) ion with the processability and structural diversity of host matrices. These hybrid materials often involve incorporating this compound into polymers, glasses, or mesoporous structures to enhance performance in applications such as scintillators, luminescent probes, and catalysts.
The development of such hybrid materials can be approached in several ways. One method involves the direct incorporation of pre-synthesized this compound into a host matrix. Another approach is the in-situ synthesis of this compound within the host material. The choice of synthetic route and the nature of the host matrix are critical in determining the final properties of the hybrid material. The interaction between the this compound and the host can significantly influence the coordination environment of the Ce³⁺ ion, which in turn affects its photoluminescent characteristics. researchgate.net
For instance, research has demonstrated the sequestration of a this compound molecular complex into surface-functionalized mesoporous silica monoliths. researchgate.net This approach creates a scaffold for the luminescent species, and the resulting material's properties are highly dependent on the modified surface of the silica. researchgate.net The variation in the structure of these materials, confirmed through infrared spectroscopy, illustrates the diverse coordination environments of the this compound, which directly impacts the luminescent properties. researchgate.net
Furthermore, the development of cerium-based metal-organic hybrid thin films using atomic/molecular layer deposition (ALD/MLD) represents a significant advancement. aalto.fi In one study, a highly reactive cerium(III) guanidinate precursor was combined with rigid organic precursors like terephthalic acid and hydroquinone. aalto.fi This method allows for the precise fabrication of hybrid films with high growth rates. aalto.fi Density functional theory (DFT) calculations confirmed that the cerium ion maintains its +3 oxidation state within these films, which is crucial for its desired luminescent and redox activities. aalto.fi These films exhibit strong UV absorption, indicating potential applications as UV-absorbing materials or in redox-active devices. aalto.fi
The creation of hybrid materials is not limited to silica or organic linkers. The development of composites with other inorganic materials is also an active area of research. For example, the synthesis of ceria nanoflakes decorated with silver bromide (AgBr) and silver phosphate (B84403) (Ag₃PO₄) has been explored for enhanced photocatalytic activity. acs.org While this example uses cerium oxide, the principles of creating heterostructures to enhance properties can be extended to this compound-based systems. The interaction at the interface between the different components is key to achieving synergistic effects. acs.org
Design and Synthesis of Composites with Enhanced Photoluminescence
The primary goal in designing composites with enhanced photoluminescence is to optimize the light emission from the cerium(III) ion. This involves strategies to maximize the excitation of Ce³⁺ and the efficiency of its radiative decay, while minimizing non-radiative pathways. Key factors in the design and synthesis process include the choice of host material, the concentration of this compound, and the prevention of luminescence quenching.
Host Material Selection: The host matrix plays a crucial role in the photoluminescence of the composite. It should be transparent to the excitation and emission wavelengths of Ce³⁺ and provide a stable and suitable coordination environment for the ion. Mesoporous silica, for example, offers a high surface area and tunable pore structure, allowing for the incorporation of luminescent species. researchgate.net The surface of the silica can be functionalized to control the interaction with the this compound complex, thereby influencing the local environment of the Ce³⁺ ions and their luminescent properties. researchgate.net
Synthesis Techniques: Various synthesis methods are employed to create these composites.
Co-precipitation: This method has been used to synthesize Ce³⁺-doped yttrium aluminum garnet (YAG) nanoparticles. unipa.it The study showed that the presence of bromide ions from the precursors could inhibit the oxidation of Ce³⁺ to Ce⁴⁺, which is crucial for maintaining the desired luminescence. unipa.it
Solution Combustion Synthesis: This technique has been used to create ceria nanoflakes for photocatalytic composites. acs.org It allows for the rapid production of porous, high-surface-area materials. acs.org
Atomic/Molecular Layer Deposition (ALD/MLD): As mentioned earlier, ALD/MLD offers precise control over the film thickness and composition at the atomic level, enabling the fabrication of highly uniform hybrid thin films with tailored optical properties. aalto.fi
Hydrothermal Methods: This technique has been utilized for synthesizing Ce³⁺/Tb³⁺ co-doped KGdF₄ nanocrystals. researchgate.net The results indicated that the presence of Ce³⁺ as a sensitizer (B1316253) can significantly enhance the photoluminescence of Tb³⁺ through efficient energy transfer. researchgate.net This principle of co-doping and energy transfer is a key strategy in designing highly luminescent materials.
Enhancement Mechanisms:
Controlling Oxidation State: The synthesis environment can be controlled to prevent the oxidation of the luminescent Ce³⁺ to the non-luminescent Ce⁴⁺. The presence of bromide ions during synthesis has been shown to inhibit this oxidation. unipa.it
Surface Passivation: In nanoparticles, surface defects can act as quenching sites for luminescence. Passivating the surface of the nanoparticles with a suitable shell material can reduce these defects and enhance photoluminescence.
Research into nitrile-supported coordination polymers of this compound has shown that the resulting photoluminescence spectra exhibit a considerable redshift compared to the characteristic emission of single-crystal CeBr₃. researchgate.net This highlights how the coordination environment provided by the organic linkers directly tunes the optical properties of the composite material.
Applications in High-Purity Electronics and Optical Materials Research
Ultra-dry, high-purity this compound is a critical material in the fields of advanced electronics and optical materials research. samaterials.comamericanelements.com Its utility stems from the unique electronic structure and luminescent properties of the cerium(III) ion.
In the realm of high-purity electronics , this compound is utilized in applications where minimal impurities are essential for device performance. samaterials.comamericanelements.com This includes its use as a component in the manufacturing of certain types of semiconductors. americanelements.com The ultra-dry form is particularly important as moisture can be detrimental to the performance and reliability of electronic components. samaterials.com
The most prominent application of this compound in optical materials research is in the development of scintillator crystals for radiation detection. samaterials.comsamaterials.comstanfordmaterials.com Scintillators are materials that emit light when exposed to ionizing radiation. This compound is an excellent scintillator material due to several key properties:
High Light Output: It produces a large number of photons per unit of energy absorbed from radiation.
Fast Response: The luminescence decay time is very short, allowing for high count rates and excellent timing resolution in detectors. mdpi.com
Good Energy Resolution: It can accurately distinguish between different radiation energies.
Negligible Afterglow: The emission of light ceases almost immediately after the radiation source is removed. mdpi.com
These properties make this compound-based scintillators highly suitable for a variety of applications, including:
Medical Imaging: Particularly in Positron Emission Tomography (PET) and Computed Tomography (CT) detectors, where its rapid response and high light yield contribute to clearer images. stanfordmaterials.commdpi.comresearchgate.net
Geophysics and Oil Exploration: Used in detectors for well logging to identify different rock formations. samaterials.comstanfordmaterials.com
Nuclear Non-proliferation and Security: Employed in detectors for monitoring and identifying radioactive materials. samaterials.comstanfordmaterials.com
Research has shown that this compound single crystals exhibit superior luminescence efficiency under X-ray radiation compared to other commonly used scintillator materials like LSO:Ce and BGO. mdpi.com Its emission spectrum is also well-matched to the sensitivity of many commercial optical sensors, such as photomultiplier tubes and silicon photomultipliers (SiPMs), which is a crucial factor for practical applications. mdpi.comresearchgate.net
The table below summarizes a comparison of the absolute efficiency of this compound with other scintillator materials at different X-ray tube voltages.
| X-ray Tube Voltage (kVp) | CeBr₃ Absolute Efficiency (EU) | CdWO₄ Absolute Efficiency (EU) | LSO:Ce Absolute Efficiency (EU) | ZnSe:Te Absolute Efficiency (EU) | BGO Absolute Efficiency (EU) |
| 90 | > LSO:Ce, ZnSe:Te, BGO | - | - | - | - |
| 140 | 29.5 | < 29.5 | < 29.5 | < 29.5 | < 29.5 |
Data extracted from a study on the luminescence efficiency of Cerium Bromide single crystals. mdpi.com
While this compound is a highly effective scintillator, its hygroscopic nature (tendency to absorb moisture from the air) and fragility require it to be encapsulated for practical use. mdpi.com Research continues to focus on improving the growth of large, high-quality single crystals and developing new composite materials that retain the excellent scintillation properties of CeBr₃ while improving its mechanical and environmental stability. researchgate.netmdpi.com
Computational and Theoretical Investigations of Cerium Iii Bromide Systems
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are essential for understanding the electronic band structure, the nature of chemical bonding, and the excited-state properties of CeBr3. These studies provide a foundational understanding of the material's optical and electronic characteristics.
Density Functional Theory (DFT) has been employed to investigate the structural, electronic, and optical properties of CeBr3 crystals. First-principles calculations using the plane-wave pseudopotential method based on DFT have provided valuable insights into the material's ground-state properties.
The crystal structure of CeBr3 is hexagonal with the space group P63/m. In this structure, the cerium and bromide ions occupy specific sites, and the lattice parameters have been both experimentally determined and theoretically calculated. DFT calculations have shown good agreement with experimental data, validating the computational approach.
| Lattice Parameters | Experimental (Å) | Calculated (Å) |
|---|---|---|
| a | 7.94 | 8.10 |
| c | 4.45 | 4.54 |
The electronic band structure and density of states (DOS) of CeBr3 have also been calculated using DFT. These calculations reveal the distribution of electronic states and the nature of the band gap. The valence bands are primarily formed by the Br 4p states, while the conduction bands are mainly composed of the Ce 5d and 4f states. The location and width of the Ce atom's electronic states are not significantly affected by the halogen ligand.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules and materials. rsc.orgnih.govmpg.de It allows for the calculation of electronic transition energies, oscillator strengths, and excited-state lifetimes. While specific TD-DFT studies on CeBr3 are not extensively reported in the reviewed literature, the methodology is highly relevant for understanding its scintillation mechanism.
The scintillation process in CeBr3 involves the creation of electron-hole pairs by ionizing radiation, followed by energy transfer to Ce3+ ions, which then de-excite through photon emission. TD-DFT can be used to model the electronic excitations within the Ce3+ ions, providing theoretical predictions of the emission wavelengths. The calculations would typically involve determining the energies of the excited states arising from the 4f-5d transitions of the Ce3+ ion in the crystal lattice. These theoretical insights can help in understanding the factors that influence the high light yield and fast decay time of CeBr3 scintillators.
Modeling of Coordination Geometries and Ligand Field Effects
The local coordination environment of the cerium ion in the CeBr3 lattice plays a crucial role in determining its electronic and optical properties. In the hexagonal crystal structure of CeBr3, each Ce3+ ion is coordinated by nine Br- ions, forming a tricapped trigonal prismatic geometry.
The arrangement and nature of these bromide ligands create a "ligand field" that perturbs the electronic orbitals of the Ce3+ ion. This ligand field effect is responsible for the splitting of the 5d orbitals of cerium, which is a key factor in the 4f-5d electronic transitions that give rise to scintillation.
A theoretical concept relevant to ligand field models is "holohedrization," which describes how a low-symmetry coordination environment can effectively act as if it has a higher, more symmetric (holohedral) symmetry in the ligand field approach. mdpi.combohrium.com This phenomenon can influence the interpretation of spectroscopic data and the parameterization of ligand field models. While specific computational studies modeling the ligand field effects in CeBr3 in detail are not prevalent in the reviewed literature, understanding the coordination geometry is the first step in applying such models to predict and explain the observed spectroscopic properties.
Simulation of Spectroscopic Properties (e.g., Emission Wavelengths, Lifetimes)
The simulation of spectroscopic properties of CeBr3 is crucial for understanding its performance as a scintillator. Key properties of interest include the emission wavelength, scintillation decay time, and light yield. These have been investigated through both experimental measurements and computational simulations, often using Monte Carlo methods to model the interaction of radiation with the crystal. researchgate.netiosrjournals.org
The scintillation mechanism in CeBr3 involves the emission of light from the 5d-4f electronic transition of the Ce3+ ion. The emission spectrum of CeBr3 typically peaks around 380 nm. berkeleynucleonics.comadvatech-uk.co.uk The decay time of this emission is very fast, on the order of 17-20 nanoseconds, which is a desirable characteristic for many applications. iosrjournals.orgberkeleynucleonics.comresearchgate.net The light yield of CeBr3 is also very high, reaching up to 68,000 photons per mega-electron volt (MeV) of absorbed energy. iosrjournals.orgresearchgate.net
| Spectroscopic Property | Reported Value | Reference |
|---|---|---|
| Emission Maximum | ~380 nm | berkeleynucleonics.comadvatech-uk.co.uk |
| Decay Time | ~17-20 ns | iosrjournals.orgberkeleynucleonics.comresearchgate.net |
| Light Yield | ~60,000 - 68,000 photons/MeV | iosrjournals.orgadvatech-uk.co.ukresearchgate.net |
Computational simulations can help to understand the factors that influence these properties, such as the efficiency of energy transfer from the crystal lattice to the Ce3+ ions and the non-radiative decay pathways that can quench the scintillation.
Theoretical Prediction of Redox Potentials and Reaction Mechanisms
The theoretical prediction of redox potentials is a challenging but important area of computational chemistry. mdpi.comresearchgate.netamazonaws.com For cerium compounds, the Ce(III)/Ce(IV) redox couple is of significant interest in various chemical and electrochemical applications. researchgate.netacs.orgsrce.hr DFT-based methods can be used to calculate the Gibbs free energy change of the redox reaction, which can then be related to the standard redox potential. nih.govmdpi.com
The prediction of the redox potential of solid CeBr3 would involve calculating the total energies of the Ce(III) bromide and the hypothetical Ce(IV) bromide systems. The reaction mechanism for the oxidation of Ce(III) to Ce(IV) in a solid-state environment would likely involve the removal of an electron from the 4f orbital of a Ce3+ ion.
Future Research Directions and Emerging Trends in Cerium Iii Bromide Chemistry
Exploration of Novel Ligand Systems for Tunable Properties
The coordination environment around the Ce(III) center is paramount in dictating its electronic structure, redox potential, and luminescent behavior. A significant future direction lies in the systematic exploration of new ligand systems to precisely control these properties.
The choice of ligand has been shown to dramatically influence the photoluminescent properties of cerium complexes. For instance, the coordination of CeBr₃ with various nitrile-based ligands, such as trimethylacetonitrile, benzonitrile, and glutaronitrile (B146979), results in the formation of coordination polymers. researchgate.netresearchgate.net These polymers exhibit photoluminescence spectra with a notable redshift compared to the characteristic emission of single-crystal CeBr₃, demonstrating that the ligand field directly modulates the emission energy. researchgate.netresearchgate.net
Further research is focused on multidentate soft-donor ligands to achieve more significant tuning. A notable example is the development of chalcogen-coordinated Ce(III) complexes using imidodiphosphinate ligands. chemistryviews.org By systematically varying the chalcogen atom from oxygen to sulfur, selenium, and tellurium, researchers have been able to tune the emission bandwidth of the Ce(III) center. chemistryviews.org The introduction of heavier chalcogen atoms, like tellurium, resulted in a new orange-red emission, expanding beyond the traditional blue-violet emission of cerium(III), and achieved the narrowest emission band recorded for a Ce(III) complex. chemistryviews.org This approach provides a clear pathway for designing Ce(III) emitters with tailored colors for applications in displays and lighting. chemistryviews.org
Beyond luminescence, ligand design is crucial for tuning the redox properties of cerium. The Ce(III)/Ce(IV) redox couple is highly sensitive to the coordination sphere. researchgate.net Research on cerium(III) complexes with binolate ligands within a heterobimetallic framework has shown that the electrochemical properties and chemical reactivity can be controlled by the choice of the secondary metal and the ligand's steric and electronic properties. researchgate.netosti.gov This "ligand reorganization" strategy allows for the fine-tuning of the redox potential, which is critical for applications in catalysis and energy storage. researchgate.net Future work will likely involve computational modeling and high-throughput screening to accelerate the discovery of ligand systems that can provide precise control over the photophysical and electrochemical properties of cerium(III) bromide complexes.
Synergistic Research in Catalysis and Photochemistry Utilizing Ce(III) Bromide
This compound is emerging as a versatile and cost-effective catalyst, particularly in the realm of photochemistry. A major trend is its use in synergistic catalytic cycles that combine its photochemical activity with other catalytic processes. rsc.org This approach often leverages the ligand-to-metal charge transfer (LMCT) process. nih.govresearchgate.net
In LMCT catalysis, a Ce(IV) species, formed in situ from a Ce(III) precursor, coordinates with a substrate, such as an alcohol. researchgate.net Upon photoexcitation, an electron is transferred from the ligand (substrate) to the Ce(IV) center, regenerating the Ce(III) catalyst and producing a reactive radical from the substrate. nih.govresearchgate.net This strategy has been successfully applied to the selective functionalization of inert C–H and C–C bonds under mild conditions. nih.govresearchgate.net For instance, cerium(III) chloride, a related halide, has been used to activate free alcohols to generate alkoxy radicals, which can then participate in subsequent bond-forming reactions. nih.gov The use of CeBr₃ in combination with 365 nm irradiation has been noted for its efficiency in leveraging the reductive capacity of photoexcited Ce(III) species. nih.gov
The synergy between cerium photocatalysis and other catalytic modes is a rapidly growing area. For example, dual catalysis systems combining a photoredox cycle with nickel catalysis have been developed for cross-coupling reactions. rsc.org In electro-photochemical strategies, Ce(III) is oxidized to Ce(IV) at an anode. The Ce(IV) complex then undergoes photoinduced LMCT to generate a radical species, which participates in the desired chemical transformation. rsc.orguni-regensburg.de This combination of electrochemistry and photochemistry expands the redox window and allows for reactions that are difficult to achieve by either method alone. uni-regensburg.de Future research will likely focus on expanding the scope of these synergistic reactions, developing enantioselective transformations, and applying these methods to the functionalization of complex molecules and feedstock chemicals. rsc.orgnih.gov
In-Situ Spectroscopic Techniques for Understanding Reaction Dynamics
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing catalytic systems and designing new ones. The transient nature of intermediates and excited states in cerium-catalyzed reactions necessitates the use of in-situ spectroscopic techniques that can monitor the reaction in real-time. rsc.orgnih.gov
Future research will increasingly rely on a suite of in-situ spectroscopic methods to probe the dynamics of Ce(III) bromide chemistry. These techniques include:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy : This technique can provide real-time information about the coordination of ligands and substrates to the cerium center by monitoring changes in vibrational frequencies. rsc.orgnih.gov It is particularly useful for studying surface adsorption and desorption processes in heterogeneous catalysis. nih.gov
In-situ UV-Vis-NIR Absorption Spectroscopy : This method is ideal for tracking changes in the electronic structure and oxidation state of the cerium ion during a reaction. nih.govresearchgate.net It can be used to observe the formation and decay of the Ce(IV) intermediate in LMCT catalysis and to study the kinetics of electron transfer processes. nih.gov Time-resolved transient absorption spectroscopy, on the femto- and nanosecond timescales, is especially powerful for directly observing the excited states involved in photocatalysis. nih.gov
In-situ Electron Paramagnetic Resonance (EPR) Spectroscopy : As Ce(III) is a paramagnetic ion (4f¹ configuration), EPR is a powerful tool for probing its electronic environment. In-situ EPR can be used to study changes in the coordination geometry and to detect and characterize radical intermediates generated during catalytic cycles. rsc.org
By combining these in-situ techniques, researchers can build a detailed picture of the entire catalytic cycle, from substrate binding to product release. ethz.ch This knowledge will enable the rational design of more efficient and selective catalysts based on this compound. The development of coupled techniques, such as spectroelectrochemistry, will be particularly valuable for unraveling the complex mechanisms of electro-photochemical systems. researchgate.net
Rational Design of this compound-Based Materials with Tailored Functionalities
Building on the fundamental understanding of its chemistry, a significant future direction is the rational design and synthesis of advanced materials incorporating this compound for specific applications. This involves controlling the composition, structure, and morphology of the material to achieve desired properties.
One of the most promising applications of CeBr₃ is in scintillation detectors for gamma-ray detection, used in medical imaging, security screening, and environmental monitoring. thermofisher.comsamaterials.com Undoped single crystals of CeBr₃ exhibit excellent scintillation properties, including high light yield, rapid response, and good energy resolution. mdpi.com Future research in this area will focus on improving crystal growth techniques to produce larger, higher-quality crystals and on doping CeBr₃ with other ions to further enhance its scintillation performance.
In materials chemistry, there is a growing interest in creating hybrid inorganic-organic framework materials. researchgate.net By reacting this compound with functionalized organic linkers, it is possible to create coordination polymers and metal-organic frameworks (MOFs) with tailored porosity and functionality. researchgate.netrsc.org For example, CeBr₃ has been sequestered into surface-functionalized mesoporous silica (B1680970), creating a scaffold for luminescent materials where the emission properties are dependent on the coordination environment within the pores. researchgate.net The rational design of such hybrid materials could lead to new sensors, catalysts, and separation media. researchgate.netrsc.org
The synthesis of nanostructured ceria-based materials with controlled morphology (e.g., nanorods, nanocubes, spheres) is another active area of research. doi.orgmdpi.com While much of this work has focused on cerium oxide, the principles can be extended to cerium bromide. The shape and exposed crystal facets of a nanocatalyst can have a profound impact on its activity and selectivity. doi.orgmdpi.com By carefully controlling synthesis conditions, such as using structure-directing agents like cetyltrimethylammonium bromide (CTAB), it is possible to create Ce(III)-based nanomaterials with high surface areas and specific reactive sites for applications in catalysis and sensing. mdpi.comacs.org The future in this domain lies in the precise, bottom-up construction of this compound-containing materials with functionalities tailored at the molecular level. rsc.org
Q & A
Q. What are the standard synthesis routes for Cerium(III) bromide (CeBr₃) in academic research?
Methodological Answer: CeBr₃ is typically synthesized via direct reaction of cerium metal with bromine gas. A common method involves dissolving cerium(III) aryloxide compounds (e.g., Cp*₂Ce(O-2,6-iPr₂C₆H₅)) in toluene and reacting with copper(I) bromide (CuBr) to yield CeBr₃ . Alternatively, anhydrous CeBr₃ can be prepared by heating cerium metal with bromine in a controlled environment:
For hydrated forms, post-synthesis hydration under inert atmospheres is required to avoid hydrolysis .
Q. How do researchers ensure purity in CeBr₃ samples for reproducible experiments?
Methodological Answer: High-purity CeBr₃ (≥99.9%) is achieved through vacuum sublimation or recrystallization from anhydrous solvents. Key purity grades include:
| Purity Grade | Form | Application | Source |
|---|---|---|---|
| 99.9% (REO) | Powder | General synthesis | |
| 99.99% (REO) | Crystalline beads | Spectroscopy | |
| Impurities like oxygen or halides are quantified via inductively coupled plasma mass spectrometry (ICP-MS) or X-ray diffraction (XRD) . |
Q. What safety protocols are critical when handling CeBr₃ in the laboratory?
Methodological Answer:
- Hygroscopicity Management: Store anhydrous CeBr₃ in argon-filled gloveboxes to prevent moisture absorption, which alters reactivity .
- Waste Disposal: Separate halogenated waste and transfer to certified facilities for heavy metal recovery .
- Personal Protective Equipment (PPE): Use tightly sealed goggles and nitrile gloves to avoid ocular/skin exposure to corrosive bromide residues .
Advanced Research Questions
Q. How does the hygroscopic nature of CeBr₃ impact its utility in catalytic applications?
Methodological Answer: CeBr₃’s hygroscopicity can lead to hydrolysis, forming CeOBr or hydrated species that reduce catalytic activity. To mitigate this:
- Conduct reactions under inert gas (N₂/Ar) with molecular sieves.
- Pre-dry CeBr₃ at 150°C under vacuum before use .
- Monitor reaction progress via in situ FTIR to detect unwanted hydroxide formation .
Q. What spectroscopic techniques are most effective for characterizing CeBr₃’s electronic structure?
Methodological Answer:
- X-ray Absorption Spectroscopy (XAS): Probes Ce³⁺ 4f-orbital transitions, distinguishing it from Ce⁴⁺ contaminants .
- Photoluminescence (PL): Hydrated CeBr₃ exhibits emission at 380–420 nm due to 5d→4f transitions, but anhydrous forms show quenched luminescence, requiring low-temperature PL setups .
- XRD Pair Distribution Function (PDF): Resolves local structural distortions in amorphous CeBr₃ phases .
Q. How can researchers address contradictions in reported CeBr₃ melting points (e.g., 730°C vs. undetermined values)?
Methodological Answer: Discrepancies arise from sample purity and measurement techniques. For reliable
- Use differential scanning calorimetry (DSC) on ultra-dry samples (99.99% purity) in sealed alumina crucibles.
- Compare with literature values from high-vacuum studies (e.g., 730°C in vs. undetermined in ).
- Note that hydrated forms decompose before melting, complicating measurements .
Q. What role does CeBr₃ play in novel radiation detector materials?
Methodological Answer: CeBr₃’s high scintillation yield and fast decay time (<30 ns) make it superior to LaBr₃ for gamma-ray spectroscopy. Key steps for detector testing include:
Crystal Growth: Bridgman-Stockbarger method under vacuum to minimize defects .
Energy Resolution Calibration: Compare CeBr₃ and LaBr₃ detectors using ¹³⁷Cs (662 keV) sources.
Background Noise Analysis: Use Monte Carlo simulations to account for intrinsic radioactivity in CeBr₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
